molecular formula C6H3ClN2O3 B1390163 3-Nitroisonicotinoyl chloride CAS No. 59290-83-4

3-Nitroisonicotinoyl chloride

Cat. No.: B1390163
CAS No.: 59290-83-4
M. Wt: 186.55 g/mol
InChI Key: XVHNRMDIMXFDOA-UHFFFAOYSA-N
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Description

3-Nitroisonicotinoyl chloride is a chemical compound with the molecular formula C6H3ClN2O3. It belongs to the class of nitroaromatic compounds and is characterized by the presence of a nitro group (-NO2) and an acyl chloride group (-COCl) attached to a pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitroisonicotinoyl chloride can be synthesized through several synthetic routes. One common method involves the nitration of isonicotinic acid, followed by the conversion of the resulting 3-nitroisonicotinic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Mechanism of Action

The mechanism of action of 3-Nitroisonicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the acyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of amides, esters, and thioesters. The nitro group can also participate in redox reactions, further expanding its chemical versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitroisonicotinoyl chloride is unique due to the combination of its nitro and acyl chloride functional groups attached to a pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-nitropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHNRMDIMXFDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664739
Record name 3-Nitropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-83-4
Record name 3-Nitropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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